molecular formula C8H10N2O2 B6322934 Methyl 2-amino-6-methylisonicotinate CAS No. 1029128-50-4

Methyl 2-amino-6-methylisonicotinate

Cat. No.: B6322934
CAS No.: 1029128-50-4
M. Wt: 166.18 g/mol
InChI Key: XXFVJWCKNWSTCY-UHFFFAOYSA-N
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Description

Significance of Methylated Aminoisoisonicotinate Derivatives in Organic and Medicinal Chemistry

Within the broader family of pyridine (B92270) carboxylates, derivatives featuring both methyl and amino group substitutions on the isonicotinate (B8489971) framework are of particular interest. Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are key components in many bioactive molecules. google.com The introduction of an amino group and a methyl group creates a specific electronic and steric environment on the pyridine ring, which can profoundly influence the molecule's reactivity and its interactions with biological targets.

The amino group, a strong electron-donating group, can act as a hydrogen bond donor and a nucleophilic center, which is crucial for interactions with biological macromolecules like enzymes and receptors. For instance, 2-amino-6-methylpyridine (B158447) is a known reagent used in the synthesis of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways. chemicalbook.com The methyl group, while seemingly simple, provides steric bulk and can influence the molecule's conformation and its metabolic stability.

Derivatives of 2-aminopyridine (B139424) are foundational in creating a variety of valuable chemical structures. chemicalbook.com For example, 6-methyl-2-aminos-isonicotinic acid is recognized as an important pharmaceutical intermediate, with its ester and amide derivatives appearing in numerous drug structures. google.com The strategic placement of these functional groups on the isonicotinate scaffold allows for the construction of diverse molecular libraries for drug discovery and development, targeting a wide range of diseases. researchgate.netnih.govnih.gov

Overview of the Research Landscape Surrounding Methyl 2-amino-6-methylisonicotinate

Direct and extensive research focused solely on this compound is not widely available in published literature. However, its chemical significance can be understood through the research landscape of its immediate precursors and closely related analogues. The synthesis and reactivity of this compound are intrinsically linked to its parent carboxylic acid, 2-amino-6-methylisonicotinic acid, and its primary building block, 2-amino-6-methylpyridine.

The synthesis of 2-amino-6-methylisonicotinic acid has been reported, highlighting its role as a key intermediate. google.com One patented "one-pot" method describes starting from 2-hydroxy-6-methyl-isonicotinic acid, which is reacted with methanesulfonyl chloride and then an amination reagent like ammonium (B1175870) formate (B1220265) to yield the target acid. google.com Another approach uses 2-chloro-6-methyl-isonicotinic acid as a starting material, which is then aminated using concentrated ammonia (B1221849) in the presence of copper. google.com Once the parent acid is obtained, the target methyl ester, this compound, can be readily synthesized through standard esterification procedures, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. A similar method is used for the synthesis of the related compound, Methyl 6-methylnicotinate. chemicalbook.com

The primary precursor for these syntheses is 2-amino-6-methylpyridine. This compound is commercially available and its chemistry is well-established. chemicalbook.comscbt.com It can undergo various reactions, including nitration and halogenation, to produce a range of substituted pyridine derivatives that serve as important scaffolds in medicinal chemistry. chemicalbook.com

The physical and chemical properties of this compound can be inferred from data available for its precursors and related isomers. The table below summarizes key properties for relevant compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound C₈H₁₀N₂O₂166.18Data not availableData not available303.1 (Predicted) nih.gov
2-Amino-6-methylpyridineC₆H₈N₂108.14Light yellow crystalline solid chemicalbook.com40-44 nih.gov208-209 nih.gov
Methyl 2-aminoisonicotinateC₇H₈N₂O₂152.15Data not availableData not availableData not available
Methyl 6-methylnicotinateC₈H₉NO₂151.16Off-white solid chemicalbook.comData not availableData not available

Spectroscopic characterization is essential for confirming the structure of these compounds. While specific data for this compound is not published, the expected spectroscopic signatures can be predicted based on data from its precursors.

Table 2: Spectroscopic Data for 2-Amino-6-methylpyridine (Precursor)

Spectroscopy TypeKey Signals and Interpretation
¹H NMR (in CDCl₃)Signals for aromatic protons are observed between δ 6.1-7.2 ppm. A singlet for the methyl group (CH₃) protons appears around δ 2.3 ppm, and a broad signal for the amino group (NH₂) protons is also characteristic. sigmaaldrich.com
Mass Spectrometry (GC-MS)The molecular ion peak [M]⁺ is observed at m/z = 108, corresponding to the molecular weight. Fragmentation patterns include characteristic losses related to the pyridine ring structure. nih.gov
IR Spectroscopy Shows characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations from the pyridine ring. sigmaaldrich.com

The research landscape suggests that this compound is a synthetically accessible building block whose utility in organic and medicinal chemistry is derived from the established importance of the aminopyridine and isonicotinate scaffolds. Future research may focus on synthesizing this compound and its derivatives to explore their potential as novel enzyme inhibitors, ligands for metal complexes, or as intermediates in the synthesis of new pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVJWCKNWSTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697605
Record name Methyl 2-amino-6-methylpyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029128-50-4
Record name Methyl 2-amino-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Amino 6 Methylisonicotinate

Established Synthetic Routes and Precursor Utilization

Established methods for the synthesis of methyl 2-amino-6-methylisonicotinate primarily rely on the functionalization of pre-existing pyridine (B92270) rings. These routes typically involve the initial synthesis of a key intermediate, 2-amino-6-methylisonicotinic acid, which is subsequently esterified.

Esterification Reactions of 2-amino-6-methylisonicotinic Acid

The final step in many synthetic pathways to this compound is the esterification of its corresponding carboxylic acid, 2-amino-6-methylisonicotinic acid. Standard acid-catalyzed esterification methods are commonly employed for this transformation.

One prevalent method involves the use of an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride. google.comresearchgate.netpearson.comchemistrystudent.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. chemistrystudent.com For amino acids, the amino group's presence can complicate the reaction, but the use of an acid catalyst also serves to protect the amino group as its salt, allowing the esterification of the carboxylic acid to proceed. researchgate.net The general procedure involves dissolving or suspending the 2-amino-6-methylisonicotinic acid in methanol, followed by the careful addition of the acid catalyst and heating the mixture. researchgate.net

Another effective method for the esterification of amino acids is the use of trimethylchlorosilane in methanol at room temperature. nih.gov This approach offers the advantages of mild reaction conditions and good to excellent yields. nih.gov

Table 1: Common Reagents for Esterification of 2-amino-6-methylisonicotinic Acid

Catalyst/ReagentAlcoholTypical ConditionsReference
Sulfuric Acid (H₂SO₄)MethanolReflux researchgate.netchemistrystudent.com
Thionyl Chloride (SOCl₂)Methanol0°C to Reflux google.comresearchgate.netcommonorganicchemistry.com
Trimethylchlorosilane (TMSCl)MethanolRoom Temperature nih.gov

Amination Strategies on Halogenated Isonicotinates

An alternative approach to constructing the 2-amino-6-methylisonicotinate scaffold is through the amination of a halogenated precursor. This involves introducing the amino group at the C2 position of a pyridine ring that already contains the methyl and methyl ester functionalities. A key intermediate for this strategy is a methyl 2-halo-6-methylisonicotinate, such as methyl 2-bromo-6-methylisonicotinate or methyl 2-chloro-6-methylisonicotinate.

The amination can be achieved by reacting the halogenated ester with an ammonia (B1221849) source. These reactions often require elevated temperatures and pressures, and sometimes the use of a catalyst, such as a copper salt, to facilitate the nucleophilic aromatic substitution. For instance, the amination of 2-chloronicotinic acid derivatives has been achieved using concentrated ammonia in an autoclave at high temperatures. beilstein-journals.org

Multi-Step Synthesis Approaches from Pyridine Precursors

The synthesis of this compound is often part of a multi-step sequence starting from more readily available pyridine precursors like 2,6-lutidine (2,6-dimethylpyridine). A common strategy involves the oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, followed by amination and subsequent esterification.

General methods for the synthesis of substituted methyl pyridinecarboxylates have been described starting from the corresponding lutidines. researchgate.net Another multi-step approach begins with 2-chloro-3-cyano-6-methylpyridine. This precursor can be converted to 2-amino-6-methylisonicotinic acid, which is then esterified. One documented pathway involves reacting 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia in an autoclave, followed by hydrolysis of the resulting amide with a base like potassium hydroxide (B78521) to yield the carboxylic acid. google.com

Development of Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and streamlined methods for the preparation of substituted pyridines, including this compound. These novel approaches focus on improving reaction efficiency, reducing the number of synthetic steps, and employing milder reaction conditions.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. A one-pot process for the synthesis of the precursor, 2-amino-6-methylisonicotinic acid, has been developed starting from 2-hydroxy-6-methyl-isonicotinic acid. In this method, the starting material is reacted with methanesulfonyl chloride in the presence of a base, followed by amination with an agent like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to yield the desired acid. commonorganicchemistry.com

Another one-pot synthesis of 2-amino-6-methylnicotinic acid starts from 2-chloro-3-cyano-6-methylpyridine. google.com This method involves reaction with aqueous ammonia to form an intermediate amide, followed by in-situ hydrolysis with a base to produce the carboxylic acid. google.com While these methods yield the precursor acid, their extension to a one-pot synthesis of the final ester, this compound, is a logical progression, likely involving the addition of methanol and an acid catalyst in the final step.

Table 2: Comparison of One-Pot Precursor Syntheses

Starting MaterialKey ReagentsIntermediateFinal Acid YieldReference
2-hydroxy-6-methyl-isonicotinic acidMethanesulfonyl chloride, K₂CO₃, Ammonium formateN/AHigh commonorganicchemistry.com
2-chloro-3-cyano-6-methylpyridineAqueous NH₃, KOH2-amino-6-methylnicotinamide74% google.com

Catalytic Methodologies in Pyridine Carboxylate Synthesis

The use of transition-metal catalysts is a cornerstone of modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. In the context of pyridine carboxylate synthesis, catalytic methods can be applied to various steps, including cross-coupling reactions to build the pyridine ring or for the direct functionalization of C-H bonds.

While specific catalytic methods leading directly to this compound are not extensively documented in readily available literature, the broader field of pyridine chemistry suggests potential avenues. For instance, copper-catalyzed reactions are often used for amination of halopyridines. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are also powerful tools for constructing substituted pyridine rings, although their application in this specific case might be more complex. The development of catalytic systems that could, for example, directly carboxylate and then esterify a substituted aminopyridine, or facilitate a one-pot amination and esterification, represents an active area of research.

Green Chemistry Principles Applied to Synthesis Optimization

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of this compound. Key areas for improvement over traditional methods include the use of safer solvents, minimization of waste, and the use of catalytic rather than stoichiometric reagents.

Modern approaches to pyridine synthesis often employ multicomponent reactions, which can increase atom economy and reduce the number of synthetic steps. nih.gov For the synthesis of the core pyridine ring, alternative methods to classical condensation reactions, which can have low yields, are being explored. wikipedia.org

Microwave-assisted synthesis is a prominent green chemistry technique that can be applied to both the amination and esterification steps. chemrxiv.org This technology often leads to significantly reduced reaction times, lower energy consumption, and can, in some cases, improve reaction yields and selectivity by minimizing the formation of by-products.

Process Optimization and Scale-Up Investigations

The transition from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure safety, efficiency, and economic viability.

Reaction Condition Studies for Yield and Purity Maximization

The yield and purity of this compound are critically dependent on the conditions of both the amination and esterification reactions.

For the amination step, a one-pot process starting from 2-hydroxy-6-methyl-isonicotinic acid involves its activation, for instance with methanesulfonyl chloride, in the presence of a base like potassium carbonate in a solvent such as DMF or DMAC. google.com The subsequent reaction with an amination reagent, for example ammonium formate or ammonium acetate, at elevated temperatures (80-100 °C) yields the desired 2-amino-6-methylisonicotinic acid. google.com Optimization of this step would involve a systematic study of the molar ratios of reagents, reaction temperature, and reaction time to maximize the conversion and minimize the formation of impurities.

Table 1: Hypothetical Reaction Condition Optimization for the Amination of 2-hydroxy-6-methyl-isonicotinic acid
EntrySolventBase (molar eq.)Amination Reagent (molar eq.)Temperature (°C)Time (h)Yield (%)
1DMFK₂CO₃ (1.0)Ammonium formate (1.0)801275
2DMFK₂CO₃ (1.2)Ammonium formate (1.2)90885
3DMACK₂CO₃ (1.2)Ammonium acetate (1.2)90882
4DMFK₂CO₃ (1.5)Ammonium formate (1.5)100690

The subsequent esterification of 2-amino-6-methylisonicotinic acid with methanol is typically acid-catalyzed. Common catalysts include sulfuric acid or thionyl chloride. researchgate.net A greener alternative involves the use of trimethylchlorosilane (TMSCl) in methanol, which can proceed at room temperature and often results in high yields and simplified workup procedures. nih.gov Optimization would focus on the molar ratio of the acid, methanol, and catalyst, as well as the reaction temperature and time to drive the equilibrium towards the product and achieve high purity.

Table 2: Hypothetical Reaction Condition Optimization for the Esterification of 2-amino-6-methylisonicotinic acid
EntryCatalystMethanol (molar eq.)Temperature (°C)Time (h)Yield (%)
1H₂SO₄ (catalytic)1065 (Reflux)1288
2TMSCl (2.0)Excess25 (Room Temp)2495
3SOCl₂ (1.1)Excess-10 to RT692

Industrial Feasibility and Economic Considerations in Production

The industrial-scale production of this compound is contingent upon several factors, including the cost and availability of starting materials, the efficiency and safety of the synthetic process, and the market demand for the final product.

The starting material, 2-hydroxy-6-methyl-isonicotinic acid, or precursors for its synthesis, must be readily available at a commercially viable price. The one-pot synthesis of 2-amino-6-methylisonicotinic acid is particularly attractive for industrial applications as it reduces the number of unit operations, minimizes solvent usage and waste generation, and can lead to lower capital and operational costs. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 6 Methylisonicotinate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in Methyl 2-amino-6-methylisonicotinate is electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. wikipedia.org However, the presence of an activating amino group at the 2-position and a methyl group at the 6-position significantly modulates this intrinsic reactivity. sapub.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives typically occurs at the C2 (α) and C4 (γ) positions, as these are the most electron-poor carbons. In this compound, the C2 and C6 positions are already substituted. While direct nucleophilic displacement of the existing amino or methyl groups is unlikely, reactions can occur if a suitable leaving group is present on the ring.

The reactivity towards nucleophiles is generally enhanced by the presence of electron-withdrawing groups. The ester at the C4 position contributes to this, but the electron-donating amino and methyl groups at C2 and C6 counteract this effect. Should a good leaving group (e.g., a halide) be introduced at the C3 or C5 positions, nucleophilic substitution at those sites would be mechanistically possible, though less favored than at the α and γ positions of a more activated pyridine ring. A classic example of amination on a pyridine ring is the Chichibabin reaction, which uses sodium amide to introduce an amino group, typically at the 2-position, with the elimination of a hydride ion. wikipedia.org

Electrophilic Aromatic Substitution Reactions

While pyridine itself is highly resistant to electrophilic aromatic substitution, the strong activating effect of the amino group at the C2 position makes the ring more susceptible to attack. The amino group is a powerful ortho-, para-director. In the context of the pyridine ring, this directs electrophiles to the C3 and C5 positions. Theoretical studies on 2-aminopyridine (B139424) suggest a preference for substitution at the C5 position. sapub.org

A documented example of this reactivity is found in patent literature, where this compound is subjected to bromination. This reaction exemplifies an electrophilic aromatic substitution on the pyridine ring. google.com

Table 1: Electrophilic Bromination of this compound

Reactant Reagent Product Position of Substitution Reference

This outcome is consistent with the directing effect of the C2-amino group, which activates the C3 and C5 positions, and the C6-methyl group, which also provides some activation. The substitution occurs at the C5 position, para to the strongly activating amino group.

Ring-Opening and Rearrangement Mechanisms

The pyridine ring is an aromatic system and is generally stable, requiring harsh conditions for ring-opening reactions. There is no specific evidence in the reviewed literature describing ring-opening or rearrangement mechanisms for this compound under typical laboratory conditions. Such transformations are not characteristic of this class of stable heterocyclic compounds.

Transformations Involving the Ester Moiety

The methyl ester group at the C4 position is a key site for chemical transformations, allowing for the synthesis of a variety of carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

The methyl isonicotinate (B8489971) functionality can readily undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This is a standard reaction for esters. Similarly, transesterification can be achieved by reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester.

Table 2: Expected Hydrolysis and Transesterification Reactions

Reaction Type Reagents Expected Product
Basic Hydrolysis NaOH (aq), Heat Sodium 2-amino-6-methylisonicotinate
Acidic Hydrolysis H₂SO₄ (aq), Heat 2-Amino-6-methylisonicotinic acid

While these reactions are fundamentally expected, specific studies detailing the kinetics or optimized conditions for the hydrolysis and transesterification of this compound are not prevalent in the surveyed scientific literature.

Amidation and Other Carboxylic Acid Derivative Formations

The conversion of the ester to an amide is a common and synthetically useful transformation. This can be accomplished by reacting this compound with a primary or secondary amine. This aminolysis reaction can sometimes be carried out thermally but often requires a catalyst. Patent literature describes the conversion of a derivative, methyl 2-amino-5-bromo-6-methylisonicotinate, into the corresponding amide, which serves as an intermediate in a multi-step synthesis. google.com This indicates that the ester group on the subject molecule is amenable to amidation.

Furthermore, the ester can be converted to other derivatives. For example, reduction with a strong reducing agent like lithium aluminum hydride would be expected to yield the corresponding primary alcohol, (2-amino-6-methylpyridin-4-yl)methanol.

Table 3: Common Transformations of the Ester Group

Reaction Type Typical Reagents Expected Product Class
Amidation Primary or Secondary Amine (e.g., RNH₂) N-substituted 2-amino-6-methylisonicotinamide
Reduction Lithium Aluminum Hydride (LiAlH₄) (2-amino-6-methylpyridin-4-yl)methanol

Reactivity of the Amino and Methyl Substituents

The amino and methyl groups are primary sites for synthetic modification, allowing for the generation of a diverse range of derivatives with potentially altered chemical and physical properties.

The exocyclic amino group in 2-aminopyridine derivatives, including this compound, behaves as a typical primary aromatic amine, albeit with its nucleophilicity modulated by the electronic effects of the pyridine ring. It readily undergoes a variety of derivatization reactions.

N-Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The reaction mechanism typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. nih.gov

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, leads to the formation of the corresponding N-sulfonamide. researchgate.net The mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.netresearchgate.net

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov These reactions are typically acid-catalyzed and involve the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. For example, reaction with formaldehyde (B43269) would lead to the formation of a Mannich base precursor. rsc.orgacs.orgtaylorandfrancis.com

Table 1: Representative Derivatization Reactions of the Amino Group in 2-Aminopyridine Analogs
Reaction TypeReagentProduct TypeGeneral Conditions
N-AcylationAcetic AnhydrideN-Acetyl-2-aminopyridine derivativeBase catalyst (e.g., pyridine), room temperature
N-Sulfonylationp-Toluenesulfonyl chlorideN-Tosyl-2-aminopyridine derivativeBase (e.g., pyridine), 0°C to room temperature
CondensationFormaldehydeSchiff Base / Mannich Base precursorAcid or base catalysis

The methyl group at the 6-position of the pyridine ring is activated towards certain reactions due to its position adjacent to the ring nitrogen and its benzylic-like character.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comyoutube.com The reaction likely proceeds through a radical mechanism involving the abstraction of a benzylic hydrogen atom. The resulting pyridine-2,6-dicarboxylic acid derivative is a valuable synthetic intermediate.

Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator, the methyl group can undergo halogenation. wikipedia.orgyoutube.com For example, reaction with N-bromosuccinimide (NBS) can introduce a bromine atom to the methyl group, forming a halomethylpyridine derivative. This reaction proceeds via a free-radical chain mechanism.

Condensation: In some instances, the activated methyl group can participate in condensation reactions with suitable electrophiles, although this is less common than reactions of the amino group.

Table 2: Representative Reactions of the Methyl Group in Lutidine Analogs
Reaction TypeReagentProduct TypeGeneral Conditions
OxidationPotassium Permanganate (KMnO₄)Pyridinecarboxylic acid derivativeHeating in aqueous solution
Free-Radical HalogenationN-Bromosuccinimide (NBS)Halomethylpyridine derivativeRadical initiator (e.g., AIBN), non-polar solvent, heating

Kinetic and Mechanistic Studies of Reaction Pathways

The mechanisms of the aforementioned derivatization reactions can be inferred from studies on analogous systems.

Nucleophilic Substitution at the Amino Group: The N-acylation and N-sulfonylation reactions are examples of nucleophilic substitution on a carbonyl or sulfonyl group, respectively. Kinetic studies on similar systems, such as the acetylation of aminopyridines, have shown that the reaction can proceed through different mechanisms depending on the specific reagents and conditions. For example, the acetylation of aminopyridines with acetic anhydride can be catalyzed by N-methylimidazole via a general base catalysis mechanism or a nucleophilic catalysis mechanism involving the formation of an N-acetylimidazolium intermediate. nih.gov

Kinetic Isotope Effects: The use of kinetic isotope effects (KIEs) can provide valuable insights into transition state structures. taylorandfrancis.comwikipedia.orgnih.govlibretexts.org For example, a primary deuterium (B1214612) KIE (kH/kD > 1) upon replacing the N-H protons with deuterium would suggest that N-H bond cleavage is involved in the rate-determining step of a reaction.

The electronic properties of substituents on the pyridine ring can significantly impact the rate and outcome of reactions. Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying these effects. nih.govacs.orgyoutube.comacs.org

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

Non-linear Hammett plots can sometimes be observed, which may indicate a change in the rate-determining step or a significant contribution from resonance effects as the electronic nature of the substituent is varied. rsc.org

Table 3: Predicted Influence of Substituents on the Reactivity of this compound
SubstituentPositionElectronic EffectPredicted Effect on Amino Group NucleophilicityPredicted Effect on Methyl Group Reactivity (e.g., Oxidation)
Amino (-NH₂)2Electron-donating (resonance)-Activates the ring towards electrophilic attack
Methyl (-CH₃)6Electron-donating (inductive and hyperconjugation)Increase-
Ester (-COOCH₃)4Electron-withdrawing (inductive and resonance)DecreaseDeactivates the ring towards electrophilic attack

Derivatization Strategies and Synthesis of Analogues for Advanced Research

Functionalization of the Pyridine (B92270) Core

The pyridine ring is a key target for functionalization to alter the electronic and steric properties of the molecule. The synthesis of various substituted methyl pyridinecarboxylates often starts from readily available materials like 2-amino-n-methylpyridines. researchgate.net General methods have been developed for the synthesis of methyl 6-X-picolinates, methyl 6-X-nicotinates, and methyl 2-X-isonicotinates, where X can be a range of substituents such as nitro (NO2), bromo (Br), methoxy (B1213986) (MeO), or dimethylamino (Me2N). researchgate.net

Another approach involves the aminolysis of dichloropyridines to introduce new functional groups onto the pyridine core. researchgate.net Furthermore, derivatives based on pyridine-2,6-dicarboxamide scaffolds are significant in material science for studying the effects of intramolecular hydrogen bonding and other molecular factors. mdpi.com These derivatives are often synthesized through condensation reactions between appropriate acyl chlorides and aromatic amides. mdpi.com

Table 1: Examples of Pyridine Core Functionalization Reactions

Starting Material Reagent(s) Product Type Reference
2-amino-n-methylpyridine Varies (e.g., for NO2, Br, MeO) Methyl 2-X-isonicotinates researchgate.net
2,6-Dichloropyridines Amines Functionalized Pyridines researchgate.net
Pyridine-2,6-dicarbonyl chloride Aromatic Amides Pyridine-2,6-dicarboxamides mdpi.com

Modifications at the Ester Linkage

The ester group in Methyl 2-amino-6-methylisonicotinate is another key site for modification. Standard esterification and transesterification reactions can be employed to alter the alkyl portion of the ester, thereby influencing properties like solubility and reactivity. medcraveonline.commdpi.com For instance, amino acids can be readily converted to their methyl ester hydrochlorides by reacting them with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. mdpi.com

A more advanced strategy involves the isosteric replacement of the ester linkage to enhance metabolic stability, a critical factor in the development of drug candidates. nih.gov Research has shown that ester bonds can be susceptible to metabolic degradation. nih.gov Replacing the ester linkage with more stable groups, such as heteroaromatic rings, has been successful in retaining biological activity and selectivity while improving stability. nih.gov The alkaline hydrolysis of related methyl 2-X-isonicotinates has also been studied to understand the transmission of substituent effects within the pyridine ring. researchgate.net

Table 2: Strategies for Ester Linkage Modification

Modification Strategy Reagents/Conditions Outcome Reference
Esterification Alcohol, Acid/Enzyme Catalyst Formation of various ester derivatives medcraveonline.com
Methyl Esterification Methanol, Trimethylchlorosilane Amino acid methyl ester hydrochlorides mdpi.com
Hydrolysis Base (e.g., NaOH), Methanol-Water Carboxylic Acid researchgate.net
Isosteric Replacement Multi-step synthesis Replacement of ester with heteroaromatic ring nih.gov

Derivatization of the Amino Group for Targeted Properties

The primary amino group is a highly reactive site that can be readily derivatized to introduce a wide array of functionalities. These modifications are often targeted to enhance detection in analytical methods or to modulate the compound's interaction with biological systems. rsc.orgnih.gov

Common derivatization reactions include acylation, alkylation, and reaction with specific tagging reagents. For example, 4-iodobenzoyl chloride can be used to introduce an iodine atom, facilitating sensitive quantification by techniques like HPLC-ICP-MS. rsc.org Another approach uses pivalic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) for the quantitative derivatization of amino groups. nih.gov For analytical purposes, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and diethyl ethoxymethylenemalonate (DEEMM) are used to tag amino compounds for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) and chloroacetic acid is a straightforward method to introduce a carboxylic acid functionality. researchgate.net

Table 3: Reagents for Amino Group Derivatization

Derivatizing Reagent Purpose/Application Reference
4-Iodobenzoyl chloride Introduction of Iodine for HPLC-ICP-MS detection rsc.org
Pivalic anhydride / 4-dimethylaminopyridine Quantitative derivatization of amino groups nih.gov
Chloroacetic acid Synthesis of N-acetic acid derivatives researchgate.net
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) UPLC-ESI-MS/MS analysis nih.gov
Diethyl ethoxymethylenemalonate (DEEMM) RPLC-MS/MS analysis nih.gov
2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) MALDI mass spectrometry analysis mdpi.com

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound is essential for structure-activity relationship (SAR) studies and for exploring new chemical space. This can involve altering the substituents on the pyridine ring, changing the position of functional groups, or modifying the carbon skeleton.

General methods for creating substituted pyridinecarboxylates can be adapted to produce a library of analogues. researchgate.net For example, starting from different 2-amino-n-methylpyridines allows for variation in the position of the methyl and amino groups on the pyridine ring. researchgate.net The synthesis of 2-amino-6-methylnicotinic acid, a structural isomer, can be achieved via a one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine. google.com Additionally, multicomponent reactions provide a flexible and efficient route to highly functionalized 2-aminopyridines. nih.gov For instance, a three-component reaction using enaminones, malononitrile, and primary amines can yield a variety of 2-aminopyridine (B139424) derivatives under solvent-free conditions. nih.gov

Non-Covalent Derivatization Approaches in Material Science

Beyond covalent modifications, non-covalent derivatization (NCD) has emerged as a powerful strategy in material science to alter the physical properties of compounds. warnerbabcock.com This approach involves the formation of supramolecular structures, such as cocrystals and eutectics, where the target molecule and a "coformer" molecule are held together by non-covalent forces like hydrogen bonding, van der Waals forces, and π-π interactions. mdpi.comnih.gov

NCD offers a green chemistry alternative to traditional synthesis, often requiring little to no solvent and generating minimal waste. warnerbabcock.com The resulting non-covalent derivatives can exhibit dramatically different properties, such as solubility, melting point, stability, and optical characteristics, compared to the parent compound. mdpi.comnih.gov For a molecule like this compound, the hydrogen bond donor (amino group) and acceptor sites (pyridine nitrogen, ester carbonyl) make it an excellent candidate for forming cocrystals with various coformers. By carefully selecting the coformer, the properties of the resulting material can be precisely tuned for specific applications, ranging from pharmaceuticals to advanced materials. mdpi.com

Table 4: Comparison of Covalent and Non-Covalent Derivatization

Feature Covalent Derivatization Non-Covalent Derivatization (NCD) Reference
Bonding Covalent bonds formed/broken Intermolecular forces (e.g., H-bonds, π-π stacking) warnerbabcock.com
Process Often multi-step, may require harsh conditions Typically single-step, often by solventless grinding warnerbabcock.com
Product New molecule with permanently altered structure Supramolecular complex (e.g., cocrystal, eutectic) mdpi.comnih.gov
Properties Significant change in chemical/physical properties Tunable changes in physical properties (solubility, melting point) mdpi.comnih.gov
Waste Can generate significant chemical waste Minimal to no waste (high atom economy) warnerbabcock.com

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Scaffold for Complex Organic Molecules

Methyl 2-amino-6-methylisonicotinate serves as a pivotal starting material for the creation of intricate organic structures, leveraging the reactivity of its amino and ester functionalities, as well as the pyridine (B92270) core.

Crafting Advanced Heterocyclic Scaffolds

The strategic placement of functional groups on the pyridine ring of this compound makes it an ideal precursor for the synthesis of diverse and complex heterocyclic scaffolds. The amino group can readily participate in condensation reactions, while the ester can be hydrolyzed or transformed into other functional groups, enabling the construction of fused ring systems and other elaborate heterocyclic structures. For instance, in patent literature, commercially available this compound has been utilized as a key starting material in multi-step synthetic sequences to generate complex substituted pyridine compounds. google.com One documented pathway involves the bromination of the pyridine ring, followed by conversion of the ester to an amide, and subsequent reduction. google.com This highlights the compound's utility in building highly decorated pyridine cores, which are prevalent in many biologically active molecules. The reactivity of related aminopyridine derivatives in forming various heterocyclic systems, such as pyridones, further underscores the potential of this compound in this domain. sciensage.info

A Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The structural motif of a substituted aminopyridine is a common feature in a wide array of bioactive compounds and pharmaceutical intermediates. This compound, by providing this core structure, is a valuable precursor in medicinal chemistry. Its derivatives are being explored for various therapeutic applications. For example, related 2-amino-6-methylpyridine (B158447) structures are known intermediates in the synthesis of pharmaceutical agents like nalidixic acid. bldpharm.com While direct evidence for the incorporation of this compound into a marketed drug is not yet widespread, its commercial availability and the synthetic routes developed from it suggest its potential in the discovery and development of new therapeutic agents. google.comnih.gov The synthesis of various pyridine compounds for pharmaceutical use often involves intermediates with similar substitution patterns, indicating the potential for this compound to be a key building block in the creation of novel drug candidates. google.com

Integration into Coordination Chemistry and Metal Complexes

The nitrogen atom of the pyridine ring and the amino group of this compound provide excellent coordination sites for metal ions, making it a versatile ligand in the field of coordination chemistry.

Designing Coordination Polymers with Isonicotinate (B8489971) Ligands

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The bifunctional nature of ligands derived from this compound (after hydrolysis of the ester to a carboxylate) allows them to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. While direct examples using this specific ligand are still emerging, the coordination chemistry of the closely related 2-amino-6-methylpyridine has been studied, demonstrating its ability to form complexes with various transition metals. sciensage.info Furthermore, isonicotinate and its derivatives are well-known linkers in the construction of coordination polymers, forming diverse structures with interesting properties. guidechem.com The presence of the additional amino and methyl groups on the isonicotinate backbone of this compound offers the potential for fine-tuning the resulting polymer's structure and properties through hydrogen bonding and steric effects.

Formation of Metal Complexes and Their Potential Properties

This compound and its derivatives can form discrete metal complexes with a range of transition metals. The coordination environment around the metal center is influenced by the ligand's structure, including the steric hindrance from the methyl group and the electronic effects of the amino group. The resulting complexes can exhibit interesting catalytic and electronic properties. For instance, aminopyridine-based iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP). guidechem.com Although specific catalytic data for complexes of this compound are not yet available, the study of related aminopyridine complexes provides a strong indication of their potential in catalysis. guidechem.comnih.gov The electronic properties of such complexes can be tuned by modifying the substituents on the pyridine ring, which in turn can influence their catalytic activity or their potential use in electronic devices.

Paving the Way for Functional Materials

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of advanced functional materials.

The incorporation of isonicotinate derivatives into polymers can impart specific functionalities. For instance, polymers bearing activated esters, a class to which this compound belongs, are utilized in post-polymerization modification to synthesize functional polymers, including glycopolymers. nih.gov The reactivity of the ester group allows for the attachment of various molecules, enabling the creation of materials with tailored properties for applications in areas such as biomedicine and sensing. The development of poly(ester-imine) thermosets from Schiff-based epoxy monomers highlights the utility of ester and imine functionalities in creating high-performance materials. While research into functional materials specifically derived from this compound is in its early stages, the foundational chemistry of isonicotinate derivatives suggests a promising future for this compound in materials science.

Biological Activity and Medicinal Chemistry Research

Exploration of Biological Activities and Therapeutic Potential

Initial research into Methyl 2-amino-6-methylisonicotinate has spanned several key areas of biological investigation to ascertain its potential as a therapeutic agent. These studies have aimed to identify and characterize its effects on various biological systems.

Investigations into Antimicrobial Efficacy

The antimicrobial properties of this compound and its derivatives have been a focus of scientific inquiry. For instance, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) and its coordination with copper have been shown to enhance antibacterial activity researchgate.net. While specific studies on the antimicrobial efficacy of this compound are not extensively detailed in the provided information, the activity of its parent amine suggests a potential avenue for further investigation.

Enzyme Inhibition Studies and Target Identification

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research has shown that 2-amino-6-methylpyridine, a related compound, is utilized as a reagent in the identification of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα) chemicalbook.com. This suggests that derivatives, including this compound, may also possess enzyme-inhibiting capabilities, although direct studies on this specific ester are not available in the provided results.

Receptor Binding Affinity and Ligand-Receptor Interaction Research

Understanding how a compound interacts with biological receptors is crucial for drug development. While direct receptor binding studies for this compound are not specified, research on a related compound, 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), has demonstrated its potent and selective antagonist activity at the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) nih.gov. This finding in a structurally similar molecule highlights the potential for pyridine (B92270) derivatives to interact with significant neurological receptors.

Cytotoxicity Assays in Cell Line Models

The cytotoxic potential of a compound is a critical aspect of its biological profile, particularly in the context of anticancer research. Studies on various 2-aminopyridine (B139424) derivatives have demonstrated significant cytotoxic effects. For example, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine have shown cytotoxicity against different human tumor cell lines nih.gov. Furthermore, a comprehensive investigation into 2-amino-4,6-diphenylnicotinonitriles revealed that some of these compounds exhibit potent cytotoxicity against breast cancer cell lines, with one compound surpassing the potency of Doxorubicin mdpi.com. While these studies are on related structures, they underscore the potential of the 2-aminopyridine scaffold, present in this compound, as a basis for developing cytotoxic agents.

Compound ClassCell LineActivityReference
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivativesVarious human tumor cellsCytotoxic nih.gov
2-amino-4,6-diphenylnicotinonitrilesBreast cancer cell linesPotent cytotoxicity mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Systematic Modification for Activity Optimization

Systematic structural modifications are performed to enhance the desired biological activity of a lead compound. For the broader class of 2-aminopyridine derivatives, it has been noted that the substitution of phenyl or aryl moieties at the fourth and sixth positions of the 2-amino-3-cyanopyridine (B104079) core can enhance biological activities nih.gov. The introduction of an indole (B1671886) core, for instance, has been shown to improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines nih.gov. These findings suggest that modifications to the core structure of this compound could be a viable strategy for optimizing its biological profile.

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore model describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 2-aminopyridine derivatives, several key pharmacophoric features have been identified that contribute to their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases have highlighted the importance of specific pharmacophoric properties. These studies revealed that the presence of hydrogen bond acceptors and donors, as well as aliphatic and aromatic features, are favorable for inhibitory activity. nih.gov The 2-aminopyridine core itself provides a crucial hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen), enabling it to interact with the active sites of various enzymes. nih.gov

In the context of Janus kinase 2 (JAK2) inhibitors, the 2-aminopyridine scaffold serves as a key hinge-binding motif. nih.gov The amino group forms critical hydrogen bonds with the hinge region of the kinase domain, a common interaction pattern for many kinase inhibitors. acs.org Further substitutions on the pyridine ring can then be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity. nih.gov

A common structural motif involves the 2-aminopyridine head, a linker, and a tail amine group. The linker's length and rigidity (e.g., a flexible alkane versus a rigid alkyne) and the nature of the tail amine (from simple tertiary amines to more complex cyclic amines) provide significant opportunities for structure-activity relationship (SAR) studies and optimization of biological activity. nih.gov

Mechanistic Elucidation of Biological Effects

Understanding the mechanism of action of 2-aminopyridine derivatives is crucial for their development as therapeutic agents. This involves investigating their effects on cellular pathways and their behavior in living organisms.

Cellular Pathway Investigations

Derivatives of the 2-aminopyridine scaffold have been shown to modulate a variety of cellular pathways, often through the inhibition of specific enzymes.

Kinase Inhibition: A significant area of research has focused on 2-aminopyridine derivatives as kinase inhibitors. For instance, they have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers. nih.gov By inhibiting JAK2, these compounds can block downstream signaling and induce apoptosis in cancer cells. Other research has identified 2-aminopyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which are critical for cell cycle regulation and are attractive targets in oncology. acs.orggoogle.com Furthermore, some derivatives have been designed as dual inhibitors, targeting both CDKs and histone deacetylases (HDACs), which could offer a synergistic approach to cancer therapy. acs.org Another study identified a series of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancers, which can induce G2/M phase arrest and apoptosis in cancer cells through the PI3K pathway. nih.gov

Nitric Oxide Synthase Inhibition: Substituted 2-aminopyridines have been investigated as inhibitors of nitric oxide synthases (NOS). nih.gov These enzymes are involved in the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. Selective inhibition of different NOS isoforms is a key goal in this area.

Inhibition of Bacterial Enzymes: In the fight against antibiotic resistance, 2-aminopyridine analogues have been identified as inhibitors of enzymes in the glyoxylate (B1226380) shunt pathway in Pseudomonas aeruginosa. nih.gov This metabolic pathway is essential for the bacterium's survival under certain conditions, making it a promising target for new antibacterial agents.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Model Organisms

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of aminopyridine derivatives have been studied in various model organisms. These studies are essential to understand how the compounds are absorbed, distributed, metabolized, and excreted (ADME), and how they exert their therapeutic effects in a living system.

For example, the pharmacokinetics of 2,4-diaminopyridine (a related aminopyridine) were studied in cats. After intravenous administration, the plasma concentrations decreased in a biexponential manner, with a terminal half-life of approximately 140 minutes. The compound was primarily eliminated through the urine. nih.gov

In another study, the pharmacokinetics of an immediate-release oral formulation of 4-aminopyridine (B3432731) (fampridine) were evaluated in both healthy subjects and patients with spinal cord injury. The drug was rapidly absorbed, with a time to maximum concentration (tmax) of about one hour and a half-life of 3 to 4 hours in both groups. nih.gov The major route of elimination was renal excretion, with about 90% of the dose being excreted unchanged in the urine within 24 hours. pensoft.net

These studies provide valuable data on the in vivo behavior of aminopyridine compounds, which is crucial for determining appropriate dosing regimens and predicting their efficacy and safety in humans.

Design and Synthesis of Bioactive Analogues for Drug Discovery

The 2-aminopyridine scaffold is a versatile starting point for the design and synthesis of new bioactive compounds. Medicinal chemists employ various strategies to modify this core structure to enhance its biological activity, selectivity, and pharmacokinetic properties.

Lead Compound Identification and Optimization

Drug discovery often begins with the identification of a "hit" or "lead" compound that shows promising activity against a particular biological target. The 2-aminopyridine moiety has been a fruitful source of such lead compounds.

For instance, in the development of JAK2 inhibitors, a series of 2-aminopyridine derivatives were designed, synthesized, and evaluated. Through structure-activity relationship (SAR) studies, a lead compound, 16m-(R), was identified that exhibited high inhibitory activity against JAK2 with an IC50 of 3 nM and good selectivity over other JAK isoforms. nih.gov

Similarly, a bioisosterism strategy was used to design and synthesize 2-aminopyridine derivatives as PI3Kδ inhibitors. This led to the identification of compound MR3278, which showed superior inhibitory activity compared to the known drug Idelalisib in certain cancer cell lines. nih.gov

Once a lead compound is identified, it undergoes an optimization process where its structure is systematically modified to improve its potency, selectivity, and drug-like properties. This often involves exploring different substituents on the 2-aminopyridine ring and modifying linker and tail groups. nih.gov

Scaffold Design and Modification for Enhanced Bioactivity

The 2-aminopyridine scaffold itself can be modified or used as a template in a "scaffold hopping" strategy to generate novel classes of bioactive molecules.

One approach is the multicomponent, catalyst-free synthesis of substituted 2-aminopyridines, which allows for the efficient creation of a diverse library of compounds for biological screening. nih.gov This method provides a flexible and environmentally friendly way to explore a wide range of chemical space around the 2-aminopyridine core.

In another example, a scaffold hopping strategy was employed to generate new aryl 2-amino pyrimidine (B1678525) analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates how the core heterocycle can be altered while retaining key pharmacophoric features to discover new biological activities.

The synthesis of 2-aminopyridine derivatives often involves the reaction of a substituted pyridine with an amine. For example, 2-chloro-5-methyl-3-nitropyridine, derived from 2-amino-5-methylpyridine, can be used as a starting material for the synthesis of potent JAK2 inhibitors. nih.gov

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of Methyl 2-amino-6-methylisonicotinate. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For the pyridine (B92270) ring of a closely related compound, 2-amino-6-methylpyridine (B158447), proton signals have been reported in specific regions that help in assigning the protons of the target molecule. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, with data from analogous compounds like 2-amino-6-methylpyridine and methyl isonicotinate (B8489971) providing a basis for assignment. nih.govchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-NH₂~4.6-5.2-
C6-CH₃~2.3-2.4~24.0
Pyridine H3/H5~6.3-7.3~106-115
O-CH₃~3.8-3.9~52-55
C=O-~165-167
Pyridine C2-~157-160
Pyridine C6-~155-158
Pyridine C4-~145-150

Note: The chemical shift values are estimates based on data from analogous compounds and are subject to solvent effects and substitution patterns.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduwikipedia.org For this compound, COSY would reveal correlations between the protons on the pyridine ring, aiding in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon-proton pairs (¹H-¹³C). sdsu.eduwikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton resonances. For instance, the proton signal of the methyl group at the C6 position would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduwikipedia.org HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations between the methyl protons (C6-CH₃) and the C6 and C5 carbons of the pyridine ring, as well as between the methoxy (B1213986) protons (O-CH₃) and the carbonyl carbon (C=O) and the C4 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the conformation and stereochemistry of the molecule.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides critical insights into the structure, polymorphism, and dynamics of crystalline and amorphous solids. For pyridine derivatives, ssNMR has been employed to study intermolecular interactions, such as hydrogen bonding, and to characterize different solid forms. acs.orgresearchgate.net In the case of this compound, ssNMR could be used to:

Characterize the crystalline packing and identify any polymorphic forms.

Study the hydrogen bonding network involving the amino group and the pyridine nitrogen or carbonyl oxygen in the solid state.

Investigate the dynamics of the methyl groups in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. tsijournals.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds such as 2-amino-6-methylpyridine and methyl isonicotinate provides a basis for these assignments. researchgate.netresearchgate.net

Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amino group)Asymmetric & Symmetric stretching3500 - 3300
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Asymmetric & Symmetric stretching2980 - 2850
C=O (Ester)Stretching1730 - 1715
C=N, C=C (Pyridine ring)Stretching1650 - 1450
N-H (Amino group)Scissoring1640 - 1590
C-O (Ester)Stretching1300 - 1100

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations. tsijournals.com For this compound, the Raman spectrum would be expected to show strong signals for the pyridine ring breathing modes and the C-C backbone vibrations. Studies on similar molecules like 2-methoxy-6-methyl pyridine have shown characteristic Raman bands for C-C stretching and ring in-plane bending modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λ_max) are characteristic of the chromophores present. The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring. The amino and methyl ester groups act as auxochromes, influencing the position and intensity of these absorption bands. Studies on aminopyridine derivatives have shown absorption bands in the UV region. researchgate.netsciforum.net The electronic absorption spectra of related Schiff bases derived from 2-aminopyridines have also been investigated, providing insights into the electronic transitions. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) affords the precise measurement of a molecule's mass, which is critical for confirming its elemental formula. For this compound, the empirical formula is C₈H₁₀N₂O₂. The exact mass calculated for the monoisotopic composition of this molecule allows for its unambiguous identification.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

Parameter Value
Chemical Formula C₈H₁₀N₂O₂
Calculated Monoisotopic Mass 166.07423 u

This data is illustrative and represents the theoretical values for the specified compound.

The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, making it a powerful tool in chemical analysis.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected ion. In a typical experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation. The resulting fragment ions provide valuable insights into the compound's connectivity and functional groups. Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. libretexts.org

Table 2: Plausible Fragmentation Pattern for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
167.0815 135.0553 CH₃OH (Methanol)
167.0815 150.0549 NH₃ (Ammonia)

This table presents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

The initial loss of methanol (B129727) (CH₃OH) is a characteristic fragmentation of methyl esters. The subsequent loss of carbon monoxide from the resulting ion is also a common pathway for such structures.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular and crystal structure can be obtained. While specific experimental data for this compound is not publicly available, the crystal structure of related aminopyridine derivatives has been studied. nih.gov These studies often reveal extensive hydrogen bonding networks. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°

The data in this table is for illustrative purposes and represents typical values for a small organic molecule.

The solid-state structure of this compound would likely be influenced by hydrogen bonds formed between the amino group of one molecule and the nitrogen atom or carbonyl oxygen of a neighboring molecule.

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials, including the identification of different crystalline forms, or polymorphs. Polymorphism is a known phenomenon in related isonicotinic acid derivatives. rsc.orgacs.org Each polymorph would produce a unique PXRD pattern, characterized by a distinct set of diffraction peaks.

The analysis of PXRD data is crucial for quality control in the manufacturing of crystalline materials, ensuring the production of a consistent and desired solid form.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For Methyl 2-amino-6-methylisonicotinate, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The structure of this compound features several rotatable bonds, primarily around the methyl ester group and the amino group. The rotation of the methyl group on the pyridine (B92270) ring is also of interest. MD simulations can map the potential energy surface associated with the rotation of these dihedral angles, revealing the most stable (low-energy) conformations of the molecule. Studies on similar crystalline amino acids have shown that MD simulations can accurately calculate correlation times for the rotation of methyl groups, distinguishing between different steric environments within a structure. nih.gov These simulations have demonstrated that dynamical effects, not just static steric barriers, play a significant role in determining rotational freedom. nih.gov

Intermolecular Interactions: The functional groups of this compound—the pyridine ring nitrogen, the amino group (a hydrogen bond donor), and the carbonyl oxygen of the ester group (a hydrogen bond acceptor)—dictate its intermolecular interactions. MD simulations can model how these groups interact with surrounding molecules. In aqueous solution, for example, simulations can reveal the structure and dynamics of the hydration shell around the molecule. In the context of a protein binding pocket, MD can illustrate how the molecule establishes key hydrogen bonds, π-π stacking interactions (via the aromatic pyridine ring), and van der Waals contacts. The analysis of complexes involving similar aminopyridine structures shows that hydrogen bonding plays a crucial role in stabilizing supramolecular assemblies. mdpi.com

Below is a table outlining the key interactions that can be studied using MD simulations for this compound.

Interaction TypeFunctional Groups InvolvedPotential Significance
Hydrogen Bonding Amino group (donor), Pyridine N (acceptor), Ester C=O (acceptor)Dictates solubility, crystal packing, and binding to biological targets.
π-π Stacking Pyridine RingContributes to binding affinity in aromatic-rich receptor sites.
Hydrophobic Interactions Methyl Group on RingCan engage with nonpolar pockets in a binding site.
Dipole-Dipole Ester Group, Pyridine RingInfluences molecular orientation and long-range interactions.

De Novo Design and Virtual Screening Methodologies

The core structure of this compound can serve as a valuable starting point, or scaffold, for the discovery of new molecules with desired functions using computational techniques like de novo design and virtual screening.

De Novo Design: De novo (from the beginning) design algorithms construct novel molecules piece by piece, often within the constraints of a target protein's binding site. nih.govnih.gov The 2-amino-6-methylpyridine (B158447) scaffold from this compound could be used as a foundational fragment. The algorithm would then "grow" new chemical functionalities from this base, exploring different substituents to optimize interactions with a target receptor. The goal is to create a new chemical entity that is predicted to have high affinity and selectivity for the target. nih.gov

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If the 2-amino-6-methylisonicotinate scaffold is identified as a "hit" in an initial screen, a virtual library of derivatives can be created by computationally enumerating various chemical groups at the molecule's modification points. This library is then "docked" into a model of the biological target, and the potential binding affinities are scored. This process allows for the rapid and cost-effective identification of the most promising candidates for chemical synthesis and biological testing. nih.govmdpi.com

The workflow for a virtual screening campaign based on this scaffold is summarized below.

StepDescriptionComputational Tools Used
1. Scaffold Selection This compound is chosen as the starting scaffold.Chemical informatics software.
2. Library Enumeration A large virtual library of derivatives is generated by adding diverse chemical groups.Library enumeration software (e.g., RDKit, ChemAxon).
3. Target Preparation A 3D model of the biological target (e.g., a protein kinase) is prepared.Molecular modeling software (e.g., Maestro, PyMOL).
4. Molecular Docking The virtual library is docked into the target's binding site.Docking software (e.g., AutoDock, Glide, GOLD).
5. Scoring and Ranking Compounds are scored and ranked based on predicted binding affinity and other parameters.Scoring functions within docking programs.
6. Hit Selection A smaller, diverse set of top-ranking compounds is selected for synthesis.Data analysis and visualization tools.

Predictive Modeling of Reactivity, Selectivity, and Synthetic Pathways

Computational chemistry offers methods to predict the chemical reactivity and synthetic accessibility of molecules like this compound without performing laboratory experiments.

Reactivity and Selectivity: Quantum mechanics calculations, particularly using Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule. These calculations can determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information helps predict the most likely sites for electrophilic or nucleophilic attack. For instance, the analysis would likely show the amino group as a nucleophilic center and the carbonyl carbon of the ester as an electrophilic center. Such models can predict the regioselectivity and stereoselectivity of potential reactions.

Synthetic Pathway Prediction: Computational tools can assist in planning the synthesis of this compound and its derivatives. Retrosynthesis software can be used to propose disconnections of the target molecule into simpler, commercially available precursors. For instance, a likely retrosynthetic route would involve the formation of the ester from the corresponding carboxylic acid (2-amino-6-methylnicotinic acid) and methanol (B129727), and the construction of the substituted pyridine ring itself. While specific computational predictions for this exact molecule are not prominent in the literature, the synthesis of structurally related compounds, such as (6-methyl-pyridin-2-ylamino)-acetic acid, has been reported, providing a basis for plausible synthetic routes. researchgate.net

Computational Approaches in Scaffold Design for Biomedical Applications

A "scaffold" refers to the core molecular framework of a compound. The 2-amino-6-methylpyridine core of this compound is a privileged scaffold, meaning it is a structure that can bind to multiple biological targets by presenting functional groups in specific spatial orientations.

Computational scaffold design focuses on using a core structure as a template for creating new molecules with potential therapeutic value. The process involves identifying the key features of the scaffold that are essential for biological activity and then decorating it with different functional groups to fine-tune its properties. Tissue engineering studies, for example, highlight the fundamental role scaffolds play in modulating cellular environments. mdpi.com In drug discovery, computational methods are used to explore how modifications to a scaffold can alter its binding profile. mdpi.com

For the this compound scaffold, computational design could involve:

Scaffold Hopping: Replacing the 2-amino-6-methylpyridine core with a different, structurally distinct scaffold that maintains the same 3D arrangement of key interaction points.

Fragment-Based Growth: Using the scaffold as an anchor point in a binding site and computationally exploring how adding small chemical fragments can lead to new, potent interactions.

Library Design: Systematically modifying the substitution points (the amino and ester groups) to create a focused library of compounds designed to probe the structure-activity relationship (SAR) for a particular biological target.

The table below details the key features of the this compound scaffold for biomedical design.

FeatureDescriptionPotential Role in Biomedical Design
Pyridine Ring A rigid, aromatic heterocycle.Provides a stable framework for orienting substituents. Can participate in π-stacking and cation-π interactions.
Amino Group A primary amine at the 2-position.Acts as a key hydrogen bond donor. Its position can be crucial for target recognition.
Methyl Group A small, hydrophobic group at the 6-position.Can fill a small hydrophobic pocket in a binding site, potentially enhancing affinity and selectivity.
Ester Group A methyl ester at the 4-position.Provides a hydrogen bond acceptor (C=O) and a point for modification to modulate solubility and cell permeability.

Advanced Research Methodologies and Techniques

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of Methyl 2-amino-6-methylisonicotinate, ensuring its high purity for subsequent research and applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyridine (B92270) derivatives like this compound. bldpharm.com Reverse-phase HPLC methods are commonly employed, often utilizing a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique allows for the scalable isolation of the compound and its impurities, which is also suitable for pharmacokinetic studies. sielc.com

Table 1: Illustrative HPLC Parameters for Aminopyridine Analysis

ParameterConditionReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
Application Analysis and preparative separation sielc.com

This table is for illustrative purposes and specific conditions may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including derivatives of this compound. cmbr-journal.com For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. nist.gov A common derivatization agent is methyl chloroformate, which converts amino acids into their corresponding methyl esters of methoxycarbonyl derivatives, making them amenable to GC-MS analysis. nist.govnih.gov The electron ionization mass spectra of these derivatives exhibit specific fragmentation patterns that are crucial for structure elucidation. nist.gov The technique is highly sensitive, capable of detecting compounds at very low concentrations. cmbr-journal.com

The fragmentation of related aminopyridine structures in GC-MS often involves characteristic patterns. For instance, the fragmentation of ketamine analogues, which share some structural similarities, includes α-cleavage of a carbon bond and subsequent losses of small molecules or radicals. nih.gov While direct GC-MS analysis of this compound might be challenging due to its polarity, derivatization can make it a viable and informative analytical method. elsevier.comnih.gov

Application of Advanced Spectroscopic Probes in Reaction Monitoring

The synthesis of complex molecules like this compound benefits from real-time monitoring to optimize reaction conditions and yields. Advanced spectroscopic techniques, such as in-situ Nuclear Magnetic Resonance (NMR), are invaluable for this purpose. For instance, 1H MAS solid-state NMR has been used to monitor competitive coformer exchange reactions in real-time, providing a mechanistic understanding of the transformation. nih.gov Such techniques allow for the observation of reaction intermediates and byproducts, leading to a more controlled and efficient synthesis. nih.gov While specific applications to this compound synthesis are not widely documented, the principles are directly transferable to its production, particularly in complex multi-step syntheses.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large libraries of compounds for their biological activity. nih.gov Aminopyridine derivatives, the class to which this compound belongs, have shown a wide range of pharmacological activities, making them attractive candidates for HTS campaigns. researchgate.netsciencepublishinggroup.com These screens can be either cell-based, providing information on the compound's effect in a biological context, or target-based, focusing on the interaction with a specific protein or enzyme. nih.gov The development of new multicomponent reactions for synthesizing 2-aminopyridine (B139424) derivatives facilitates the creation of diverse libraries for such screening efforts. nih.govrsc.org

Table 2: Examples of Biological Activities Screened for in Aminopyridine Derivatives

Biological Target/ActivityScreening ApproachReference
AntibacterialWhole cell-based assays nih.gov
AnticancerTarget-based or cell-based assays nih.gov
Anti-inflammatoryIn-vitro enzyme assays nih.govrsc.org
Kinase InhibitionEnzymatic assays acs.org

Chemoinformatics and Data Mining in Compound Discovery

Chemoinformatics and data mining are powerful computational tools that accelerate the discovery of new compounds and the understanding of their properties. nih.gov These approaches involve the analysis of large datasets of chemical information to identify patterns, predict properties, and prioritize candidates for synthesis and testing. aaai.orgaaai.org For a compound like this compound, chemoinformatic methods can be used to predict its physicochemical properties, potential biological targets, and synthetic accessibility. By mining databases of known bioactive molecules, researchers can identify structural motifs within the this compound scaffold that are associated with specific biological activities. This data-driven approach helps to focus experimental efforts on the most promising avenues of research.

Automated Synthesis and Flow Chemistry Techniques

Automated synthesis and flow chemistry are revolutionizing the way chemical compounds are produced. researchgate.net These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of related compounds. nih.gov Flow chemistry, in particular, is well-suited for reactions involving unstable intermediates or requiring precise control over reaction parameters. The synthesis of substituted pyridine derivatives can often be optimized and scaled up using flow chemistry techniques. nih.gov While specific protocols for the automated or flow synthesis of this compound are not yet prevalent in the literature, the general methodologies developed for related heterocyclic compounds are highly applicable. researchgate.net This includes the potential for stepwise nucleophilic aromatic substitution reactions in a continuous flow setup. nih.gov

Stability Studies and Analytical Method Development for Research Samples

The stability of a chemical compound is a critical parameter in research and development, influencing storage, handling, and the validity of experimental results. For novel or specialized compounds like this compound, establishing a comprehensive stability profile and developing robust analytical methods for its quantification are foundational steps for its application in further scientific inquiry. This section delves into the methodologies employed in conducting stability studies and the subsequent development of analytical techniques tailored for research samples of this compound.

For a compound such as this compound, stability testing would typically be conducted under various stress conditions to understand its degradation pathways. These conditions often include exposure to acidic, basic, and oxidative environments, as well as thermal and photolytic stress. The goal of such forced degradation studies is to generate potential degradation products and to develop an analytical method that can separate and quantify the parent compound from these impurities.

The development of an analytical method, most commonly a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is paramount. The selection of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength are all critical parameters that must be optimized. For a molecule with the structural features of this compound—containing an aromatic ring, an amino group, and a methyl ester—a reversed-phase HPLC column, such as a C18, would likely be a suitable starting point.

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The pH of the aqueous phase can be adjusted to ensure the analyte is in a single ionic form, which generally results in better peak shape and retention time reproducibility. The optimization process involves systematically altering these parameters to achieve a method that provides good resolution between the parent peak and any degradation products, as well as acceptable peak symmetry and efficiency.

Validation of the developed analytical method is a crucial final step. This process demonstrates that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

While specific experimental data for the stability and analytical method development of this compound is not publicly available, the following tables illustrate the typical format and type of data that would be generated from such studies.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05% Formic Acid in Water (v/v)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength UV, specific wavelength determined by UV-Vis scan
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationAssay of Parent Compound (%)Major Degradation Product(s)
0.1 N HCl 24 hours85.2Hydrolysis of ester
0.1 N NaOH 24 hours78.5Hydrolysis of ester
3% H₂O₂ 24 hours92.1Oxidation of amino group
Thermal (80 °C) 48 hours95.8Minimal degradation
Photolytic (UV light) 48 hours90.3Potential dimerization or oxidation

It is important to note that the data presented in these tables are hypothetical and serve to illustrate the type of information that would be generated during the stability and analytical method development for a research compound like this compound. The actual degradation pathways and optimal analytical conditions would need to be determined through empirical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-6-methylisonicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 6-amino-2-methylnicotinic acid with methanol under acidic catalysis (e.g., sulfuric acid) via reflux . Key factors include:

  • Catalyst concentration : Excess acid may lead to side reactions (e.g., demethylation).
  • Temperature control : Reflux conditions (60–80°C) optimize esterification while minimizing thermal degradation.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product. Validate purity via HPLC or NMR .

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation .
  • Incompatibilities : Avoid strong oxidizers, bases, and reactive metals (e.g., sodium) to prevent hazardous reactions .
  • Stability monitoring : Conduct periodic FT-IR or TLC analyses to detect degradation products .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural elucidation : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns and ester functionality. Compare spectral data with PubChem references .
  • Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and validate against certified standards .
  • Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate and assess preclinical studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and solvent systems .
  • Dose-response meta-analysis : Statistically model conflicting results to identify confounding factors (e.g., solvent polarity affecting compound solubility) .
  • Experimental replication : Reproduce studies under controlled conditions, documenting deviations (e.g., incubation time, temperature) .

Q. What strategies optimize the design of this compound-based ligands for receptor binding studies?

  • Methodological Answer :

  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., nicotinic acetylcholine receptors) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogens at the 2-methyl position) and evaluate via SPR or ITC .
  • In vitro validation : Pair computational predictions with radioligand displacement assays to confirm binding kinetics .

Q. How can researchers mitigate ecological risks when scaling up this compound synthesis?

  • Methodological Answer :

  • Biodegradation studies : Use OECD 301B guidelines to assess aerobic degradation in simulated wastewater .
  • Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .
  • Green chemistry : Replace sulfuric acid with immobilized lipases for esterification to reduce waste .

Experimental Design and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in pharmacological assays?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Error propagation : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons .
  • Reproducibility : Adhere to FAIR data principles by sharing raw datasets and analysis scripts via repositories like Zenodo .

Q. How should researchers troubleshoot low yields in the synthesis of this compound analogs?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FT-IR to track esterification progress and identify incomplete conversions .
  • Byproduct analysis : Characterize side products via LC-MS to adjust stoichiometry or catalyst loading .
  • Alternative catalysts : Test Lewis acids (e.g., FeCl3) or ionic liquids to enhance reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.